N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiazole ring, which is known for its diverse biological activities .
Preparation Methods
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 2-chlorobenzyl bromide with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s thiazole ring is known for its biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of biocides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
- N-(5-(3-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-4-2-1-3-10(12)7-11-8-16-14(19-11)17-13(18)9-5-6-9/h1-4,8-9H,5-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSDKNMMYHDBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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